Stat3 inhibitor H182
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Overview
Description
Stat3 inhibitor H182 is an azetidine-based compound that irreversibly binds to the signal transducer and activator of transcription 3 (Stat3). Stat3 is a latent transcription factor that contributes to tumor cell growth and survival in its constitutively-active form in several types of human cancers. Therefore, Stat3 serves as a therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route for higher yield and purity, followed by large-scale synthesis using industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Stat3 inhibitor H182 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .
Major Products Formed
The major products formed from these reactions include modified azetidine derivatives with different functional groups, which may have varying biological activities .
Scientific Research Applications
Stat3 inhibitor H182 has several scientific research applications, including:
Cancer Research: H182 has shown significant antitumor activity against human tumors harboring persistently active Stat3.
Medicine: H182 is being investigated for its potential therapeutic applications in treating cancers with aberrant Stat3 activation.
Industry: The compound may have applications in the development of new therapeutic agents targeting Stat3.
Mechanism of Action
Stat3 inhibitor H182 exerts its effects by irreversibly binding to Stat3. In cell-free DNA-binding assays, H182 selectively inhibits Stat3 DNA-binding activity over Stat1 or Stat5. In treated pancreatic cancer cells, H182 specifically blocks the association of Stat3 with gp130 and JAK2, inhibits Stat3 tyrosine phosphorylation, and disrupts Stat3 nuclear accumulation. This suppression of Stat3-dependent transcriptional activity leads to the inhibition of downstream genes, including Cyclin A, Bcl-2, Cyclin B1, and Mcl-1 .
Comparison with Similar Compounds
Similar Compounds
BP1-102: A known Stat3 inhibitor that preferentially impairs viability in Stat3-dependent cancer cell lines.
S3I-M2001: An oxazole-based small molecule that inhibits Stat3 DNA binding.
KI16: A compound that inhibits Stat3 phosphorylation and transcriptional activity.
Uniqueness of H182
Stat3 inhibitor H182 is unique in its irreversible binding to Stat3 and its selective inhibition of Stat3 DNA-binding activity. It has shown significant antitumor activity in various cancer models and has potential therapeutic applications in combination with radiation therapy .
Properties
Molecular Formula |
C30H26F5N5O4S |
---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(1-oxo-2H-phthalazin-6-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide |
InChI |
InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(20-8-9-21-18(12-20)14-37-38-29(21)41)15-19-7-6-17(13-36-19)16-4-2-1-3-5-16/h6-9,12-14,16,22H,1-5,10-11,15H2,(H,38,41)/t22-/m1/s1 |
InChI Key |
VPZCOFCROGWLOY-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Origin of Product |
United States |
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